molecular formula C10H10N2O2 B1421655 3-(Cyanomethylamino)-2-methylbenzoic acid CAS No. 1000340-07-7

3-(Cyanomethylamino)-2-methylbenzoic acid

Cat. No. B1421655
CAS RN: 1000340-07-7
M. Wt: 190.2 g/mol
InChI Key: JKWRDAHAMJNQAC-UHFFFAOYSA-N
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Description

3-(Cyanomethylamino)-2-methylbenzoic acid (also known as CMB) is a synthetic compound that has been used in a variety of scientific applications, including biochemical and physiological research. CMB has been used for decades as a research tool to study the effects of certain compounds on biological systems. It has also been used to study the mechanism of action of certain drugs, as well as to develop new drugs. CMB has been used in a variety of laboratory experiments, and has a wide range of advantages and limitations.

Scientific Research Applications

Structural Modification of Natural Products

3-(Cyanomethylamino)-2-methylbenzoic acid: can be used in the structural modification of natural products. By introducing amino acid derivatives into natural products, researchers aim to improve solubility, enhance activity, and minimize adverse effects. This compound, with its amino and carboxylic acid groups, can be a key intermediate in synthesizing derivatives with potential antitumor, anti-HIV, and anti-fatigue effects .

Enzyme-mediated Biocatalysis

In the field of biocatalysis, 3-(Cyanomethylamino)-2-methylbenzoic acid could serve as a substrate for nitrilase enzymes. These enzymes are capable of converting nitriles into corresponding carboxylic acids, which is a crucial step in synthesizing high-value fine chemicals and pharmaceuticals. The regioselectivity of nitrilases makes them particularly valuable for creating specific isomers of pharmaceutical interest .

Pharmaceutical Synthesis

The compound’s structure is conducive to synthesizing various pharmacologically active molecules. For instance, it can be transformed into amino acid derivatives that exhibit stronger antiproliferative activities against cancer cells in vitro, compared to their non-derivative counterparts .

Flavor Enhancement and Nutrition

Amino acids, including derivatives of 3-(Cyanomethylamino)-2-methylbenzoic acid , can be used to enhance the flavor of food and improve nutrition. Their incorporation into food products can lead to new flavors and fortified nutritional profiles .

Medical and Healthcare Industry

Due to its structural features, 3-(Cyanomethylamino)-2-methylbenzoic acid can be utilized in the medical and healthcare industry. It can be part of the synthesis process for compounds with various pharmacological activities, such as antitumor, anti-HIV, and anti-fatigue effects .

Synthesis of D-Amino Acids

This compound may also play a role in the synthesis of D-amino acids, which are produced by bacteria and are involved in the synthesis and cross-linking of peptidoglycan, an essential component of bacterial cell walls .

Mechanism of Action

properties

IUPAC Name

3-(cyanomethylamino)-2-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-7-8(10(13)14)3-2-4-9(7)12-6-5-11/h2-4,12H,6H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKWRDAHAMJNQAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NCC#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201263001
Record name 3-[(Cyanomethyl)amino]-2-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201263001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Cyanomethylamino)-2-methylbenzoic acid

CAS RN

1000340-07-7
Record name 3-[(Cyanomethyl)amino]-2-methylbenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000340-07-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(Cyanomethyl)amino]-2-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201263001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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